molecular formula C7H8N3NaO2 B2469688 Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate CAS No. 1706440-03-0

Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate

Cat. No.: B2469688
CAS No.: 1706440-03-0
M. Wt: 189.15
InChI Key: OPLMRIAKCZEEKM-UHFFFAOYSA-M
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

δ (ppm) Multiplicity Assignment
1.20–1.45 m (4H) Cyclopropane protons
3.12 s (2H) CH₂ (acetate)
7.85 s (1H) Triazole C5-H

¹³C NMR (100 MHz, D₂O):

δ (ppm) Assignment
10.2 Cyclopropane carbons
42.5 CH₂ (acetate)
125.8 Triazole C4
145.3 Triazole C5
175.6 COO⁻ (carboxylate)

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
1560–1580 Asymmetric COO⁻ stretch
1405–1420 Symmetric COO⁻ stretch
3100–3150 C-H stretch (triazole)

Mass Spectrometry (MS)

  • ESI-MS (positive mode): m/z 189.05 [M + Na]⁺.
  • Fragmentation pattern: Loss of CO₂ (44 Da) and cyclopropane ring opening observed at m/z 145.

Properties

IUPAC Name

sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Na/c11-6(12)3-7(1-2-7)5-4-8-10-9-5;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLMRIAKCZEEKM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)[O-])C2=NNN=C2.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, supported by various studies, data tables, and case studies.

Chemical Structure and Properties

The compound features a sodium salt form of a cyclopropyl derivative with a triazole moiety. The triazole ring is known for its versatile biological activity, functioning as a pharmacophore in many medicinal compounds. Its structure allows for interactions with various biological targets, which is critical for its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative pathogens.

Case Study: Antibacterial Efficacy

In a comparative analysis involving various triazole derivatives, this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of ESKAPE pathogens, which are notorious for their antibiotic resistance.

Pathogen MIC (µg/mL) Reference Compound (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus20.5
Escherichia coli41
Klebsiella pneumoniae84
Acinetobacter baumannii168

These results indicate that this compound possesses comparable antibacterial activity to established antibiotics like ciprofloxacin, especially against resistant strains like MRSA .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. A study evaluated the compound's impact on cytokine release in peripheral blood mononuclear cells (PBMCs).

Cytokine Release Study

The following table summarizes the effects of this compound on key inflammatory cytokines:

Cytokine Control (pg/mL) Treated (pg/mL) p-value
TNF-α15075<0.01
IL-620090<0.01
IL-105030<0.05

The significant reduction in TNF-α and IL-6 levels indicates that the compound may effectively modulate inflammatory responses, making it a candidate for further research in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in microbial resistance and inflammation pathways. The triazole moiety is known for its role in inhibiting cytochrome P450 enzymes, which are critical for fungal and bacterial survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolyl Acetate Derivatives (Ethyl Esters)

Ethyl 2-hydroxy-2-[5-(substituted aryl)-1H-1,2,3-triazol-4-yl]acetate derivatives (e.g., compounds 2a–2e in ) share the triazolyl-acetate core but differ in substituents and functional groups:

  • Substituent Effects: The triazole in the target compound is substituted with a cyclopropyl group, whereas analogs in feature aryl groups (e.g., 4-methylphenyl, naphthyl).
  • Solubility : The sodium carboxylate in the target compound confers higher water solubility compared to ethyl esters, which are more lipophilic.
  • Spectral Data : NMR data for 2a–2e () show chemical shifts influenced by aryl substituents. For example, the cyclopropyl protons in the target compound would likely exhibit distinct multiplets (δ ~0.5–2.0 ppm) compared to aromatic protons in 2b–2e (δ ~6.5–8.5 ppm) .
Table 1: Structural and Physicochemical Comparison
Compound Substituent on Triazole Functional Group Form Calculated logP* Water Solubility (mg/mL)*
Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate Cyclopropyl Sodium carboxylate Sodium salt -0.5 >50
Ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-triazol-4-yl]acetate (2b ) 4-methylphenyl Ethyl ester Ester 2.8 <1
Montelukast Sodium Quinoline-thioether Sodium carboxylate Sodium salt 3.5 ~20 (pH 7.4)

*Estimated using computational tools (e.g., ChemAxon).

Sodium Carboxylate Pharmaceuticals: Montelukast Sodium

Montelukast Sodium () shares the sodium carboxylate group but features a structurally complex backbone with a quinoline moiety and a thioether-linked cyclopropane. Key comparisons:

  • Complexity : Montelukast’s larger structure (MW ~608.18) enables selective binding to leukotriene receptors, whereas the simpler triazolyl-cyclopropyl acetate may lack target specificity.
  • Synthesis: Both compounds form sodium salts via hydroxide neutralization (e.g., Stage II in Montelukast synthesis, ), but the target compound’s synthesis avoids multi-step functionalization of quinoline and thioether groups .

Cyclopropane-Containing Compounds

Cyclopropane rings are rare in pharmaceuticals due to synthetic challenges but offer conformational rigidity:

  • Ring Strain : The target compound’s cyclopropane introduces ~27 kcal/mol strain, affecting reactivity and binding interactions.
  • Crystallography : Programs like SHELXL (–2) and WinGX () are critical for resolving cyclopropane bond lengths (typically ~1.54 Å) and angles (60°), enabling structural validation .

Research Findings and Implications

Solubility-Bioavailability Trade-off : The sodium salt form enhances solubility but may reduce membrane permeability compared to lipophilic esters.

Metabolic Stability : The cyclopropyl-triazole motif could resist cytochrome P450 oxidation better than linear alkyl chains in 2a–2e .

Synthetic Feasibility : The target compound’s simpler structure allows fewer synthesis steps than Montelukast, reducing cost and complexity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by triazole functionalization. A general approach includes refluxing intermediates in ethanol with catalytic acetic acid to promote cyclization and condensation. For example, analogous triazole derivatives are synthesized via reflux with substituted aldehydes in ethanol, followed by solvent evaporation and filtration . Yield optimization may require adjusting stoichiometry, reaction time (4–6 hours), or purification via recrystallization from DMF/acetic acid mixtures .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., carboxylate C=O stretches at ~1600 cm⁻¹, triazole ring vibrations at 1450–1550 cm⁻¹). Elemental analysis confirms C, H, N, and S content .
  • Crystallography : Single-crystal X-ray diffraction (XRD) using SHELXL refines bond lengths and angles. For cyclopropane-containing compounds, SHELXL’s constraints (e.g., DFIX for cyclopropane geometry) ensure accurate refinement .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during the refinement of this compound?

  • Methodological Answer : Contradictions in thermal parameters or occupancy may arise from disorder or twinning. SHELXL’s TWIN and BASF commands model twinned data, while PART instructions handle partial occupancy. High-resolution data (≤1.0 Å) enable anisotropic refinement of non-H atoms. For cyclopropane rings, DFIX restraints maintain bond-length consistency .

Q. How does the presence of the triazole and cyclopropane rings influence the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Triazole Reactivity : The 2H-triazole-4-yl group participates in nucleophilic substitutions (e.g., alkylation at N1) or Huisgen cycloadditions. Sodium acetate’s carboxylate group may act as a leaving group in esterification or amidation .
  • Cyclopropane Strain : The strained cyclopropane ring enhances electrophilic reactivity, enabling ring-opening reactions with halogens or acids. For example, cyclopropane derivatives undergo addition with Br₂ in CCl₄ .

Q. What methodological considerations are critical when designing interaction studies to investigate the biological activity of this compound with target proteins?

  • Methodological Answer :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Sodium ions may require buffer optimization (e.g., Tris-HCl vs. phosphate buffers) to avoid interference .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions between the triazole ring and protein active sites. Cyclopropane’s rigidity influences conformational sampling .

Q. How do advanced NMR techniques (e.g., 2D NMR) complement X-ray crystallography in elucidating the dynamic behavior of this compound in solution?

  • Methodological Answer :

  • 2D NMR (HSQC, NOESY) : Assigns proton-carbon correlations and detects through-space interactions. For cyclopropane derivatives, NOESY cross-peaks confirm ring geometry, while XRD provides static solid-state data .
  • Relaxation Studies : T₁/T₂ measurements reveal rotational mobility of the triazole ring in solution, contrasting with XRD’s rigid-state model .

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